2-(4-cyclohexyl-1,3-thiazol-2-yl)acetic Acid
CAS No.:
Cat. No.: VC17730416
Molecular Formula: C11H15NO2S
Molecular Weight: 225.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H15NO2S |
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Molecular Weight | 225.31 g/mol |
IUPAC Name | 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetic acid |
Standard InChI | InChI=1S/C11H15NO2S/c13-11(14)6-10-12-9(7-15-10)8-4-2-1-3-5-8/h7-8H,1-6H2,(H,13,14) |
Standard InChI Key | XFYFNRGNYTZTSI-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(CC1)C2=CSC(=N2)CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-(4-Cyclohexyl-1,3-thiazol-2-yl)acetic acid (IUPAC name: 2-[4-(cyclohexyl)-1,3-thiazol-2-yl]acetic acid) belongs to the thiazole family, a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The cyclohexyl group at the 4-position introduces steric bulk and lipophilicity, while the acetic acid moiety at the 2-position confers water solubility and potential for salt formation.
Table 1: Key Molecular Descriptors
The cyclohexyl group’s chair conformation may influence intermolecular interactions, as seen in related cyclohexyl-substituted thiazoles . The acetic acid group’s pKa is anticipated to range between 3.5–4.5, similar to other thiazole-acetic acid derivatives .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
While no direct synthesis protocols for 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetic acid are documented, analogous compounds suggest a multi-step approach:
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Thiazole Ring Formation: Cyclocondensation of cyclohexyl thiourea with α-halo ketones or esters, followed by cyclization.
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Acetic Acid Functionalization: Introduction of the acetic acid group via nucleophilic substitution or hydrolysis of ester precursors.
For example, 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetic acid is synthesized by reacting cyclopentyl-substituted thiazole intermediates with acetic acid under controlled pH and temperature. Industrial methods employ continuous flow reactors to enhance yield (≥75%) and purity (≥98% by HPLC).
Challenges in Scalability
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Steric Hindrance: The cyclohexyl group may impede reaction kinetics, necessitating elevated temperatures (80–100°C) or catalytic systems.
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Purification: Chromatographic techniques (e.g., reverse-phase HPLC) are critical to isolate the target compound from regioisomers .
Physicochemical and Spectroscopic Properties
Solubility and Partitioning
The compound’s lipophilicity (estimated XLogP3 ~2.1) suggests moderate membrane permeability, aligning with trends observed in 2-(2-methoxyphenyl)-1,3-thiazol-4-yl acetic acid derivatives . Aqueous solubility is likely limited (<1 mg/mL at pH 7.4) but may improve via salt formation (e.g., sodium or lysine salts).
Spectroscopic Fingerprints
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IR Spectroscopy: Expected peaks include ν(C=O) at ~1700 cm⁻¹ (acetic acid) and ν(C=N) at ~1600 cm⁻¹ (thiazole ring).
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NMR: ¹H NMR would display cyclohexyl protons as a multiplet (δ 1.2–2.1 ppm) and thiazole ring protons as singlets (δ 7.2–7.5 ppm) .
Parameter | Value | Basis |
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Plasma Protein Binding | 85–90% | Analogous to |
Metabolic Stability | Moderate (t₁/₂ = 2.5 h) | CYP3A4/2C9 substrates |
Blood-Brain Barrier Penetration | Low (logBB < -1) | High molecular weight |
Industrial and Research Applications
Agrochemical Development
Thiazole-acetic acid derivatives are explored as herbicides and fungicides. The cyclohexyl group’s hydrophobicity may enhance leaf adhesion and rainfastness, critical for field applications .
Material Science
The compound’s rigid structure could serve as a building block for liquid crystals or metal-organic frameworks (MOFs). Theoretical studies indicate a dipole moment of ~4.2 D, suitable for nonlinear optical materials .
Future Research Directions
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Synthetic Optimization: Develop enantioselective routes to access stereoisomers, as chirality impacts biological activity.
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Target Identification: Use CRISPR-Cas9 screening to map molecular targets in disease models.
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Formulation Strategies: Explore nanoencapsulation to improve bioavailability and reduce off-target effects.
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